Cas no 1368274-55-8 (Methyl 2-chloro-4-ethoxybenzoate)

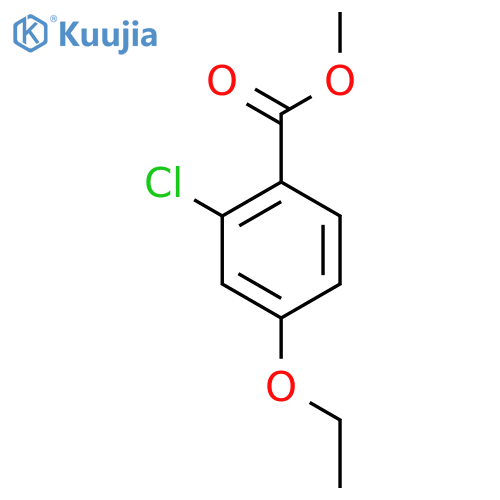

1368274-55-8 structure

商品名:Methyl 2-chloro-4-ethoxybenzoate

CAS番号:1368274-55-8

MF:C10H11ClO3

メガワット:214.645542383194

CID:4764200

Methyl 2-chloro-4-ethoxybenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-chloro-4-ethoxybenzoate

-

- インチ: 1S/C10H11ClO3/c1-3-14-7-4-5-8(9(11)6-7)10(12)13-2/h4-6H,3H2,1-2H3

- InChIKey: QECWYTIASPLJHT-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=CC=1C(=O)OC)OCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 196

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 35.5

Methyl 2-chloro-4-ethoxybenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR021QSO-1g |

Methyl 2-chloro-4-ethoxybenzoate |

1368274-55-8 | 95% | 1g |

$800.00 | 2025-02-12 | |

| Aaron | AR021QSO-250mg |

Methyl 2-chloro-4-ethoxybenzoate |

1368274-55-8 | 95% | 250mg |

$500.00 | 2025-02-12 |

Methyl 2-chloro-4-ethoxybenzoate 関連文献

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

1368274-55-8 (Methyl 2-chloro-4-ethoxybenzoate) 関連製品

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬